2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate
Overview
Description
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is a chemical compound with the molecular formula C15H23F3O4S . It is a sterically hindered, non-nucleophilic base which distinguishes between BrÖnsted (protonic) and Lewis acids .
Synthesis Analysis
This compound is used for the generation of enol triflates from ketones using trifluoromethanesulfonic anhydride . It is also used in the synthesis of 1,2-dihydro-2-silanaphthalene derivatives, as a base in PtCl4-catalyzed cyclization reactions of homopropargyl azide derivatives .Molecular Structure Analysis
The molecular structure of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is complex, and its analysis would require detailed crystallographic studies .Chemical Reactions Analysis
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate is involved in various chemical reactions. For instance, it enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a molecular weight of 356.4 . The melting point ranges from 170.0 to 173.0°C .Scientific Research Applications
Chemical Synthesis and Catalysis
2,6-Di-tert-butyl-4-methylpyrylium trifluoromethanesulfonate plays a significant role in chemical synthesis, particularly in heterocyclic annulation and replacement reactions. It serves as an intermediate in the production of other chemical compounds, such as 2,6-Di-tert-butyl-4-methylpyridine, through processes like annulation, cyclization, and rearrangements (Anderson & Stang, 2003).
Glycosyl Triflate Formation
In the field of carbohydrate chemistry, this compound assists in the formation of glycosyl triflates from thioglycosides, a crucial step in synthesizing various glycosides. It activates thioglycosides in the presence of other chemicals, leading to efficient and selective conversion to glycosides (Crich & Smith, 2000).
Structural Characterization
The compound has been used in studies focusing on structural characterization and synthesis methodologies. For example, its role in synthesizing 4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate and exploring its structural properties via various spectroscopy techniques illustrates its utility in understanding molecular structures (Kodama et al., 2021).
Catalytic Oxidation Processes
This compound is also relevant in catalytic oxidation processes. It has been used in the synthesis of stable multifunctional phosphorus vinyl ylides, illustrating its utility in complex chemical reactions involving elements like phosphorus (Dyer, Baceiredo, & Bertrand, 1996).
Safety And Hazards
properties
IUPAC Name |
2,6-ditert-butyl-4-methylpyrylium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O.CHF3O3S/c1-10-8-11(13(2,3)4)15-12(9-10)14(5,6)7;2-1(3,4)8(5,6)7/h8-9H,1-7H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVABNVGYCQZFO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[O+]C(=C1)C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371620 | |
Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate | |
CAS RN |
59643-43-5 | |
Record name | 2,6-Di-tert-butyl-4-methylpyran-1-ium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DI-TERT-BUTYL-4-METHYL-PYRANYLIUM, TRIFLUORO-METHANESULFONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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